Cas no 2591-17-5 (D-Luciferin)

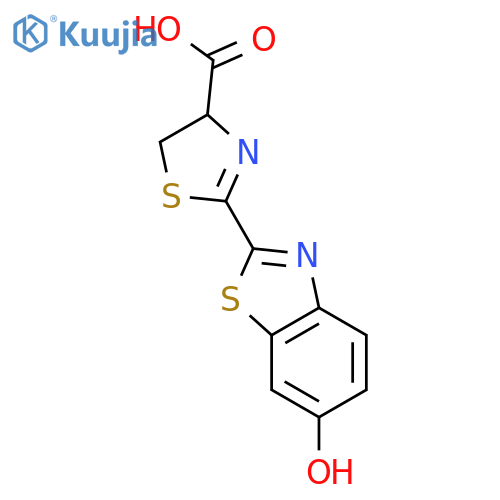

D-Luciferin structure

商品名:D-Luciferin

D-Luciferin 化学的及び物理的性質

名前と識別子

-

- (S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

- D-(-)-Luciferin [Chemiluminescence Reagent]

- (S)-2-(5-Fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

- (S)-4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4thiazolecarboxylic acid

- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4S)-

- D-Luciferin

- D-Luciferin free acid

- LUCIFERIN, D-(P)

- (S)-2-(6-Hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic Acid

- AURORA KA-6717

- BEETLE LUCIFERIN

- D(-)-Luciferin

- D-(-)-Luciferin

- D-Leciferin

- D-LUCIFERIN FIREFLY

- firefly liciferin

- Firefly luciferin

- firefly luciferin IV

- LUCIFERIN

- LUCIFERIN,D

- nbsp

- 4,5-Dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid

- (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid

- Photinus luciferin

- 5TBB02N29K

- D-firefly luciferin

- D-Luciferin k Salt

- (S)-4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid

- (4S)-2-(6-hydr

-

- MDL: MFCD00042929

- インチ: 1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1

- InChIKey: BJGNCJDXODQBOB-SSDOTTSWSA-N

- ほほえんだ: S1C(C2=NC3C([H])=C([H])C(=C([H])C=3S2)O[H])=N[C@@]([H])(C(=O)O[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 279.997634g/mol

- ひょうめんでんか: 0

- XLogP3: 2.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 回転可能化学結合数: 2

- どういたいしつりょう: 279.997634g/mol

- 単一同位体質量: 279.997634g/mol

- 水素結合トポロジー分子極性表面積: 136Ų

- 重原子数: 18

- 複雑さ: 391

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 淡黄色粉末

- 密度みつど: 1.4916 (rough estimate)

- ゆうかいてん: 186°C(dec.)(lit.)

- ふってん: 587.6°C at 760 mmHg

- フラッシュポイント: 240.3ºC

- 屈折率: 1.5650 (estimate)

- PSA: 136.32000

- LogP: 1.38410

- ひせんこうど: D22 -36° (c = 1.2 in DMF)

- マーカー: 4086

- 最大波長(λmax): 360(H2O)(lit.)

- ようかいせい: 水に微溶解する

D-Luciferin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- 福カードFコード:8-10

-

危険物標識:

- ちょぞうじょうけん:−20°C

- リスク用語:R36/37/38

D-Luciferin 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

D-Luciferin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | M03620-1g |

D-Luciferin |

2591-17-5 | 95% | 1g |

¥ 5500 | 2022-04-26 | |

| TRC | S075945-50mg |

(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |

2591-17-5 | 50mg |

$ 85.00 | 2022-06-03 | ||

| LKT Labs | L8008-25 mg |

D-Luciferin, firefly, Free Acid |

2591-17-5 | ≥98% | 25mg |

$255.90 | 2023-07-11 | |

| ChemScence | CS-4970-10mg |

D-Luciferin |

2591-17-5 | 99.87% | 10mg |

$55.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D500670-1g |

(S)-2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |

2591-17-5 | 98% | 1g |

$180 | 2024-05-24 | |

| abcr | AB166290-1 g |

D-Luciferin; . |

2591-17-5 | 1g |

€499.00 | 2021-09-16 | ||

| BAI LING WEI Technology Co., Ltd. | 337806-100MG |

D-(-)-Luciferin, 99% |

2591-17-5 | 99% | 100MG |

¥ 825 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3313-25 mg |

D-Luciferin |

2591-17-5 | 98.55% | 25mg |

¥1224.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-250mg |

D-Luciferin |

2591-17-5 | 98% | 250mg |

¥757.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D115508-10mg |

D-Luciferin |

2591-17-5 | 98% | 10mg |

¥68.90 | 2023-09-03 |

D-Luciferin サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2591-17-5)D-虫荧光素游离酸

注文番号:LE2469656

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:39

価格 ($):discuss personally

D-Luciferin 関連文献

-

Yuma Ikeda,Tsuyoshi Saitoh,Kazuki Niwa,Takahiro Nakajima,Nobuo Kitada,Shojiro A. Maki,Moritoshi Sato,Daniel Citterio,Shigeru Nishiyama,Koji Suzuki Chem. Commun. 2018 54 1774

-

Jing Li,Laizhong Chen,Lupei Du,Minyong Li Chem. Soc. Rev. 2013 42 662

-

James C. Anderson,Helen Grounds,Amit P. Jathoul,James A. H. Murray,Steven J. Pacman,Laurence Tisi RSC Adv. 2017 7 3975

-

Aisha J. Syed,James C. Anderson Chem. Soc. Rev. 2021 50 5668

-

Pei Zhao,Xiaokang Wu,Jie Li,Gaopan Dong,Yingai Sun,Zhao Ma,Minyong Li,Lupei Du Org. Biomol. Chem. 2022 20 4224

2591-17-5 (D-Luciferin) 関連製品

- 131474-38-9(4-Thiazolecarboxylicacid, 2-[6-(b-D-galactopyranosyloxy)-2-benzothiazolyl]-4,5-dihydro-,(4S)-)

- 3022-11-5(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-methoxy-2-benzothiazolyl)-)

- 130593-26-9(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-4-methyl-2-benzothiazolyl)-, (S)- (9CI))

- 76045-30-2(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-, (4S)-)

- 118969-27-0(6-Amino-6-deoxyluciferin)

- 34500-31-7(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-, (4R)-)

- 115144-35-9(D-Luciferin potassium salt)

- 122364-83-4(4-Thiazolecarboxylicacid, 4,5-dihydro-2-(6-hydroxy-2-quinolinyl)-, (S)- (9CI))

- 2591-17-5(D-Luciferin)

- 58861-65-7(Benzothiazole, 2-(4,5-dihydro-2-thiazolyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2591-17-5)D-Luciferin

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):176.0/598.0/728.0

atkchemica

(CAS:2591-17-5)D-Luciferin

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ